N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide
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Overview
Description
N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide is a chemical compound with a complex structure that includes both methoxy and methyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained within optimal ranges, resulting in high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogens or nucleophiles are used under various conditions, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituent introduced .
Scientific Research Applications
N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methyl-2-(phenylsulfanyl)acetamide: This compound has a similar structure but includes a sulfanyl group instead of an amino group.
N-methoxy-N-methylacetamide: A simpler compound used as a building block in organic synthesis.
2-phenyl-2-phenylamino-acetamide: Another related compound with a different substitution pattern.
Uniqueness
N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-anilino-N-methoxy-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-18(20-2)16(19)15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15,17H,1-2H3 |
InChI Key |
NMSSZGASNLIFQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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